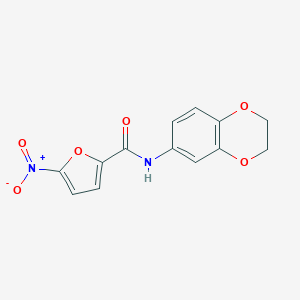
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine a promising candidate for the development of novel therapeutic agents for various neuropsychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels.
Biochemical and Physiological Effects:
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to produce antinociceptive effects, indicating its potential as an analgesic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is its high affinity and selectivity for the dopamine and serotonin receptors. This makes it a valuable tool for studying the role of these neurotransmitter systems in various physiological and pathological conditions. However, one of the limitations of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is its relatively low potency compared to other compounds, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine for use as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine on neurotransmitter systems. Additionally, more studies are needed to determine the safety and efficacy of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in human subjects, which could pave the way for its clinical use in the treatment of neuropsychiatric disorders.
In conclusion, 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high affinity and selectivity for dopamine and serotonin receptors make it a valuable tool for studying the role of these neurotransmitter systems in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in human subjects.
Synthesemethoden
The synthesis of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 3-phenoxybenzylamine with 1-(3-methoxybenzoyl)piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine by the addition of a suitable reagent. The purity and yield of the final product can be optimized by using different reaction conditions and purification methods.
Eigenschaften
Molekularformel |
C25H26N2O3 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(3-methoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-11-6-8-21(18-23)25(28)27-15-13-26(14-16-27)19-20-7-5-12-24(17-20)30-22-9-3-2-4-10-22/h2-12,17-18H,13-16,19H2,1H3 |
InChI-Schlüssel |
DFORRFMTGYLOEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)



![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)



![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
